Kbz probe 1
CAS No.:
Cat. No.: VC16672122
Molecular Formula: C13H17ClF2N2O3
Molecular Weight: 322.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClF2N2O3 |
|---|---|
| Molecular Weight | 322.73 g/mol |
| IUPAC Name | (2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1 |
| Standard InChI Key | VMWUMDBLDZWEDO-MERQFXBCSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl |
Introduction
Chemical Structure and Synthesis of Kbz Probe 1
Molecular Architecture
Kbz probe 1 features a central lysine residue modified at the ε-amino group with a benzoyl moiety. The compound’s structure (Figure 1) includes:
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A lysine backbone with a free α-carboxylic acid and α-amino group.
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A benzoyl group attached to the ε-amino side chain, creating a sterically hindered environment.
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A biotin tag or other affinity handles in some derivatives for pull-down assays.
This design allows the probe to interact selectively with reader proteins, such as YEATS domains, which recognize benzoylated lysines in histone tails .
Synthesis Protocol
The synthesis of Kbz probe 1 involves a multi-step process to ensure high purity and functionality:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Protection of lysine α-amino group | Fmoc-Cl, DIPEA, DMF |
| 2 | Benzoylation of ε-amino group | Benzoyl chloride, DCM, 0°C |
| 3 | Deprotection of α-amino group | Piperidine/DMF (20%) |
| 4 | Purification | Reverse-phase HPLC |
Table 1: Key steps in the synthesis of Kbz probe 1.
Critical to this process is the selective benzoylation of the ε-amino group while preserving the α-amino group for subsequent functionalization. Analytical techniques such as NMR and mass spectrometry confirm the probe’s structural integrity.
Mechanism of Action and Biological Relevance
Interaction with Reader Proteins
Kbz probe 1 binds to YEATS domains, a family of evolutionarily conserved readers that recognize acylated lysines. Structural studies reveal that the benzoyl group fits into a hydrophobic pocket within the YEATS domain, stabilized by π-π stacking and van der Waals interactions . This interaction mimics natural benzoylation events, enabling the probe to compete with endogenous substrates in biochemical assays.
Enzymatic Regulation by HBO1
Recent work has identified HBO1 (histone acetyltransferase binding to ORC1) as a dual-function enzyme capable of catalyzing both lysine acetylation and benzoylation. In vitro assays demonstrate that HBO1 transfers benzoyl groups from benzoyl-CoA to lysine residues on histones and non-histone proteins, with a catalytic efficiency () of 339 s⁻¹M⁻¹ for benzoylation versus 3,800 s⁻¹M⁻¹ for acetylation . This lower efficiency suggests benzoylation may serve regulatory roles distinct from acetylation.
Cellular Effects of Benzoylation
Overexpression of HBO1 in 293T cells elevates global benzoylation levels, implicating Kbz probe 1 in processes such as:
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Chromatin remodeling: Benzoylation at H3K9 and H3K18 correlates with open chromatin states.
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Transcriptional activation: Benzoylated histones recruit YEATS-containing complexes to promoter regions.
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Immune regulation: Non-histone targets include proteins involved in NF-κB signaling .
Applications in Epigenetic Research
Mapping Benzoylation Sites
Kbz probe 1 has been employed in chemoproteomic studies to identify benzoylation sites across the proteome. A 2022 study identified 1,747 Kbz sites in mammalian cells, including 77 directly regulated by HBO1 (Table 2) .
| Category | Number of Sites | Example Proteins |
|---|---|---|
| Histones | 214 | H3K9, H4K31 |
| Transcription factors | 89 | p53, STAT3 |
| Metabolic enzymes | 132 | GAPDH, PKM2 |
Table 2: Diversity of HBO1-dependent benzoylation sites .
Functional Studies
In cellular models, Kbz probe 1 has been used to:
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Inhibit YEATS domain interactions: Competing with endogenous benzoylated proteins disrupts transcriptional coactivator complexes.
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Modulate disease phenotypes: Elevated benzoylation levels correlate with tumor growth and neurodevelopmental disorders, suggesting therapeutic targeting opportunities .
Future Directions and Challenges
Technological Advancements
Emerging techniques, including cryo-EM and single-cell sequencing, could elucidate the spatial and temporal dynamics of benzoylation. Coupling these with Kbz probe 1-based assays may resolve unanswered questions about context-dependent PTM crosstalk.
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